4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride
Description
4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a 4-nitrophenoxyethyl substituent attached to the piperidine ring. The compound’s molecular formula is C₁₃H₁₇ClN₂O₃, with a molecular weight of approximately 308.75 g/mol (calculated based on structural analogs). The nitro group (-NO₂) at the para position of the phenoxy moiety confers electron-withdrawing properties, which may influence its reactivity, solubility, and biological interactions.
The hydrochloride salt form enhances stability and solubility in polar solvents.
Its structural similarity to antimicrobial agents (e.g., thiopyrimidinones ) suggests possible roles in drug development.
Properties
IUPAC Name |
4-[2-(4-nitrophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-15(17)12-1-3-13(4-2-12)18-10-7-11-5-8-14-9-6-11;/h1-4,11,14H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJHUKYOSWLCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-90-0 | |
| Record name | Piperidine, 4-[2-(4-nitrophenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-nitrophenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate 4-[2-(4-Nitrophenoxy)ethyl]piperidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and receptor-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can enhance the compound’s binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Steric Effects: Compounds with bulky substituents (e.g., 2-methylphenoxy ) exhibit reduced conformational flexibility, which may impact receptor binding.
Toxicity and Regulatory Considerations
- Acute Toxicity: Limited data exist for the target compound, but piperidine derivatives with nitro groups (e.g., 4-[2-(2-chloro-4-nitrophenoxy)ethyl]piperidine HCl ) are classified as irritants and may cause delayed toxicity upon exposure .
- Regulatory agencies like the EPA may require stringent handling protocols .
Stability and Reactivity
- Stability under storage: Similar compounds remain stable at room temperature but decompose upon exposure to strong oxidizers or UV light .
Biological Activity
4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-nitrophenoxyethyl group. This structural configuration is essential for its biological activity, influencing interactions with various biomolecules.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may intercalate with DNA, altering its structure and function, which can lead to cytotoxic effects in cancer cells.
- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes involved in metabolic pathways, thereby influencing cellular processes .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines. For example, in vitro assays demonstrated significant reductions in cell viability in colon cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects, showing potential against various bacterial strains.
Data Table: Biological Activity Overview
Case Studies
- In Vitro Assays on Cancer Cells :
- A study evaluated the effect of this compound on colon cancer cell lines. The results indicated a significant decrease in cell viability with an IC50 value of approximately 15 µM, suggesting strong anticancer properties.
- Antimicrobial Testing :
- Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
